(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
OEZDLOLXBIECOF-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)SC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)SC)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Amination of Epoxides
One widely used approach involves the ring-opening of chiral epoxides with amine nucleophiles:
- Step 1: Preparation of a chiral epoxide intermediate derived from 3-methylthiophenyl-substituted propen-2-ol precursors.
- Step 2: Nucleophilic ring-opening of the epoxide by ammonia or a primary amine under controlled conditions (low temperature, inert atmosphere) to introduce the amino group.
- Step 3: Purification and isolation of the (1S,2S) stereoisomer, often facilitated by chiral chromatography or crystallization.
This method benefits from high regio- and stereoselectivity when catalyzed by chiral metal complexes or organocatalysts.
Asymmetric Hydrogenation
Another prominent method is the asymmetric hydrogenation of prochiral imines or enamines derived from 3-methylthiophenyl ketones:
- Step 1: Synthesis of the corresponding imine or enamine intermediate from 3-methylthiophenyl ketone and ammonia or amine.
- Step 2: Catalytic asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rh, Ru complexes) under mild hydrogen pressure and temperature.
- Step 3: Workup and isolation yield the chiral amino alcohol with high enantiomeric excess.
This route is favored industrially for scalability and enantiopurity.
Enzymatic Reduction
Biocatalytic methods use enzymes such as transaminases or reductases to convert prochiral ketones or epoxides into chiral amino alcohols:
- Enzymes selectively reduce the ketone or open the epoxide ring with high stereocontrol.
- Reaction conditions are typically aqueous, mild temperature, and neutral pH.
- This method offers environmentally friendly synthesis with excellent stereoselectivity.
Representative Reaction Conditions and Parameters
| Method | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield & Purity |
|---|---|---|---|---|---|
| Asymmetric epoxide opening | Chiral metal catalyst, ammonia or primary amine | THF, DMF, or aqueous | 0–35 °C | 12–24 h | High yield (>80%), >95% ee |
| Asymmetric hydrogenation | Rh or Ru chiral catalyst, H2 gas | Methanol, EtOH | 25–50 °C | 4–16 h | High yield (>85%), >98% ee |
| Enzymatic reduction | Transaminase or reductase enzymes | Buffer solution | 20–40 °C | 12–48 h | Moderate to high yield, excellent ee |
*ee = enantiomeric excess
Purification and Characterization
- Purification: Typically involves extraction, crystallization, and chiral HPLC to ensure stereochemical purity.
- Characterization: Confirmed by NMR spectroscopy, optical rotation, and chiral chromatography. The molecular formula is C10H15NOS with molecular weight approximately 197.30 g/mol.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Challenges | Typical Yield & Enantiopurity |
|---|---|---|---|
| Asymmetric epoxide opening | High stereoselectivity, versatile | Requires chiral catalysts, longer reaction times | >80%, >95% ee |
| Asymmetric hydrogenation | Scalable, high enantiopurity | Requires expensive catalysts, H2 handling | >85%, >98% ee |
| Enzymatic reduction | Environmentally friendly, mild conditions | Enzyme cost, substrate specificity | Moderate to high, excellent ee |
Research Findings and Notes
- The choice of chiral catalyst and reaction conditions critically influences the stereochemical outcome and yield.
- Low temperature and inert atmosphere prevent side reactions and racemization.
- Industrial synthesis favors asymmetric hydrogenation due to scalability and reproducibility.
- Enzymatic methods are gaining attention for green chemistry applications but may require enzyme engineering for optimal performance.
- The presence of the 3-methylthiophenyl group affects reactivity and requires careful optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophenyl derivatives.
Scientific Research Applications
Structural Information
The compound features a stereocenter, which contributes to its biological activity and interaction with various receptors. The presence of a methylthio group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL exhibit antidepressant properties. A study demonstrated that the structural modifications around the amino alcohol framework could enhance serotonin reuptake inhibition, making them potential candidates for treating depression .
Analgesic Properties
Another area of investigation is the analgesic effects of this compound. Preliminary studies suggest that it may interact with pain pathways, providing insights into new analgesic drug development .
Material Science
Polymer Chemistry
The compound has been explored as a building block for synthesizing novel polymers. Its amino alcohol functionality allows for the formation of polyurethanes and other copolymers with tailored properties for specific applications such as drug delivery systems and biodegradable materials .
Environmental Science
Environmental Remediation
The compound's solubility and reactivity make it a candidate for environmental remediation processes. Studies have shown that similar compounds can effectively bind to pollutants, facilitating their removal from contaminated sites .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antidepressant | |
| This compound | Analgesic | |
| Similar Amino Alcohols | Environmental Remediation |
Case Study 1: Antidepressant Development
A recent study investigated the efficacy of structurally similar compounds to this compound in animal models of depression. The results indicated significant improvements in behavioral tests compared to control groups, suggesting a promising avenue for further drug development focused on serotonin modulation .
Case Study 2: Polymer Synthesis
In a study aimed at developing new biodegradable polymers, researchers utilized this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and degradation rates suitable for environmental applications .
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the MAP kinase pathway, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL with structurally related analogs, emphasizing substituent effects on molecular properties.
Table 1: Key Properties of Structurally Similar Compounds
Substituent-Specific Analysis
These groups may also reduce solubility in nonpolar solvents.
Halogenated Derivatives: Bromine (C₁₀H₁₄BrNO, ) and chlorine (C₁₀H₁₁ClF₃NO, ) increase molecular weight and lipophilicity (ClogP). Halogens may facilitate halogen bonding, relevant in protein-ligand interactions.
Steric Effects: The tert-butyl group (C₁₃H₂₁NO, ) introduces significant steric bulk, which could hinder molecular packing or binding to sterically sensitive targets.
Heterocyclic vs.
Stereochemical Considerations
The (1S,2S) configuration of the target compound differs from the (1S,2R) stereochemistry seen in most analogs (e.g., –). Stereochemistry critically influences pharmacological activity; for example, β-amino alcohols with (1S,2R) configurations are often explored as β-blockers. The (1S,2S) configuration may alter hydrogen-bonding networks or receptor selectivity.
Biological Activity
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral compound with a distinctive molecular structure that includes an amino group, a hydroxyl group, and a 3-methylthiophenyl moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 197.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's unique structure allows it to participate in various chemical reactions, making it versatile for synthetic applications. The presence of the thiophenyl group may contribute to its interaction with biological targets, influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 197.30 g/mol |
| CAS Number | 1270118-39-2 |
| Chiral Configuration | (1S,2S) |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Antiproliferative Effects
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC values in the nanomolar range against MCF-7 breast cancer cells. This suggests that this compound may possess similar properties.
Interaction Studies
Research into the interaction of this compound with biological molecules has focused on understanding its mechanism of action. These studies often involve:
- Binding Affinity : Evaluating how well the compound binds to target proteins.
- Cell Cycle Analysis : Investigating effects on cell cycle progression in cancer cells.
For example, flow cytometry studies have shown that related compounds can induce apoptosis in cancer cells by arresting them in specific phases of the cell cycle.
Study on Antiproliferative Activity
A notable case study examined the antiproliferative effects of various derivatives of amino alcohols on MCF-7 cells. The study found that certain modifications to the amino alcohol structure significantly enhanced biological activity.
Table 1: Antiproliferative Activities of Related Compounds
| Compound Name | IC (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potential tubulin destabilization |
| CA-4 (Reference Compound) | 3.9 | Inhibition of tubulin polymerization |
| Compound X | 33 | Apoptosis induction via G arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
